N-(2,5-dimethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against various cancer cell lines. This suggests that derivatives of the specified compound may also hold potential in cancer research and treatment strategies due to their ability to inhibit tumor growth in vitro (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Another area of application is the exploration of antioxidant properties. Coordination complexes constructed from pyrazole-acetamide derivatives were found to have significant antioxidant activity. This indicates the potential of structurally related compounds in mitigating oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases (Chkirate et al., 2019).
Enzyme Inhibition
The compound's derivatives have been explored for their enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. These properties are crucial for the development of treatments for metabolic disorders, including diabetes and obesity. Compounds derived from a similar structural framework showed promising results in inhibiting these enzymes, highlighting the potential therapeutic applications of the compound in managing metabolic diseases (Bekircan et al., 2015).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-31-18-8-6-17(7-9-18)14-22-26-27-24(29(22)28-12-4-5-13-28)34-16-23(30)25-20-15-19(32-2)10-11-21(20)33-3/h4-13,15H,14,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFVQIQNKWBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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